1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
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Overview
Description
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is an organic compound with the molecular formula C8H2Br2F6 It is characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene typically involves the bromination of 1,4-Bis(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:
Starting Material: 1,4-Bis(trifluoromethyl)benzene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene has several applications in scientific research:
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis:
Mechanism of Action
The mechanism by which 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and trifluoromethyl groups enhances its reactivity and allows it to interact with different molecular targets. The compound can form stable intermediates and transition states, facilitating the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,4-Dibromo-2,5-dimethylbenzene: Contains methyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,4-Dibromo-2,5-dichlorobenzene: Contains chlorine atoms instead of trifluoromethyl groups, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,4-dibromo-2,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVDSRCWJRHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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